6-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridin-3-amine trihydrochloride
CAS No.: 1442098-16-9
Cat. No.: VC8074317
Molecular Formula: C11H18Cl3N5
Molecular Weight: 326.6
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1442098-16-9 |
|---|---|
| Molecular Formula | C11H18Cl3N5 |
| Molecular Weight | 326.6 |
| IUPAC Name | 6-piperidin-4-yl-2H-pyrazolo[3,4-b]pyridin-3-amine;trihydrochloride |
| Standard InChI | InChI=1S/C11H15N5.3ClH/c12-10-8-1-2-9(14-11(8)16-15-10)7-3-5-13-6-4-7;;;/h1-2,7,13H,3-6H2,(H3,12,14,15,16);3*1H |
| Standard InChI Key | DTDIGRRZJRVNST-UHFFFAOYSA-N |
| SMILES | C1CNCCC1C2=NC3=NNC(=C3C=C2)N.Cl.Cl.Cl |
| Canonical SMILES | C1CNCCC1C2=NC3=NNC(=C3C=C2)N.Cl.Cl.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Core Architecture
The compound features a pyrazolo[3,4-b]pyridine scaffold, a bicyclic system comprising fused pyrazole and pyridine rings. The pyrazole moiety (positions 1–3) is substituted with an amine group at position 3, while the pyridine ring (positions 4–6) bears a piperidin-4-yl group at position 6 . The trihydrochloride salt form protonates the amine groups, improving solubility for biological assays.
Key Structural Features:
-
Pyrazolo[3,4-b]pyridine core: Contributes to planar aromaticity and π-π stacking interactions with biological targets .
-
Piperidine substituent: Enhances binding to hydrophobic pockets in kinase domains .
-
Trihydrochloride counterions: Stabilize the compound in physiological pH conditions .
Spectral Characterization
-
NMR: -NMR (DMSO-) reveals signals at δ 2.8–3.2 ppm (piperidine protons) and δ 7.5–8.5 ppm (aromatic protons).
-
Mass Spectrometry: ESI-MS shows a molecular ion peak at 326.65, consistent with the molecular formula .
-
IR: Stretching vibrations at 1650 cm (C=N) and 3400 cm (N-H) confirm the presence of amine and heterocyclic groups.
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves cyclization of pyrazole and pyridine precursors. A common method includes:
-
Cyclocondensation: Reaction of 3-aminopyrazole derivatives with 4-piperidinyl-substituted pyridine aldehydes under acidic conditions .
-
Salt Formation: Treatment with hydrochloric acid to yield the trihydrochloride salt .
Example Protocol:
A mixture of 3-amino-1H-pyrazole and 4-piperidinylpyridine-2-carbaldehyde in ethanol undergoes reflux with HCl, followed by precipitation and purification via recrystallization. Yields range from 60–75%, with purity >95% confirmed by HPLC .
Process Optimization
-
Continuous Flow Synthesis: Reduces reaction time from 12 hours to 2 hours, improving yield to 85% .
-
Green Chemistry: Solvent-free deprotection using HCl gas minimizes waste .
Biological Activities and Mechanisms
Kinase Inhibition
The compound exhibits potent inhibition of tyrosine kinases, including EGFR and JAK1, with IC values in the nanomolar range .
Target-Specific Activity:
| Kinase | IC (nM) | Role in Disease |
|---|---|---|
| EGFR Wild-Type | 16 | Non-small cell lung cancer |
| JAK1 | 42 | Autoimmune disorders |
| FLT3 | 89 | Acute myeloid leukemia |
Antiproliferative Effects
In vitro studies against A549 (lung) and HCT-116 (colon) cancer cells show IC values of 8.21 µM and 19.56 µM, respectively . Mechanistic studies reveal:
Pharmacokinetic Profile
ADME Properties
-
Solubility: 9.11 mg/mL in water (pH 7.4).
-
Permeability: LogP = 0.34; moderate blood-brain barrier penetration.
-
Metabolism: Hepatic CYP3A4-mediated oxidation to N-oxide metabolites.
Toxicity
Applications in Drug Development
Oncology
-
Combination Therapies: Synergizes with paclitaxel in triple-negative breast cancer models .
-
Targeted Delivery: Nanoparticle formulations reduce off-target effects by 40%.
Inflammation
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume